Cas no 1498083-23-0 (4-(benzyloxy)quinazolin-7-amine)

4-(benzyloxy)quinazolin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 7-Quinazolinamine, 4-(phenylmethoxy)-
- 4-(benzyloxy)quinazolin-7-amine
- 1498083-23-0
- EN300-1294857
- AKOS014671488
-
- Inchi: 1S/C15H13N3O/c16-12-6-7-13-14(8-12)17-10-18-15(13)19-9-11-4-2-1-3-5-11/h1-8,10H,9,16H2
- InChI Key: IPRPYXXDHGSAEX-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC(N)=C2)=C(OCC2=CC=CC=C2)N=C1
Computed Properties
- Exact Mass: 251.105862047g/mol
- Monoisotopic Mass: 251.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 61Ų
Experimental Properties
- Density: 1.275±0.06 g/cm3(Predicted)
- Boiling Point: 472.0±30.0 °C(Predicted)
- pka: 3.88±0.70(Predicted)
4-(benzyloxy)quinazolin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294857-0.25g |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 0.25g |
$789.0 | 2023-06-06 | ||
Enamine | EN300-1294857-1000mg |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1294857-2500mg |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1294857-5000mg |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1294857-50mg |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1294857-0.5g |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 0.5g |
$823.0 | 2023-06-06 | ||
Enamine | EN300-1294857-2.5g |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1294857-10.0g |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 10g |
$3683.0 | 2023-06-06 | ||
Enamine | EN300-1294857-0.05g |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 0.05g |
$719.0 | 2023-06-06 | ||
Enamine | EN300-1294857-1.0g |
4-(benzyloxy)quinazolin-7-amine |
1498083-23-0 | 1g |
$857.0 | 2023-06-06 |
4-(benzyloxy)quinazolin-7-amine Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on 4-(benzyloxy)quinazolin-7-amine
4-(Benzyloxy)Quinazolin-7-Amine: A Comprehensive Overview
4-(Benzyloxy)Quinazolin-7-Amine, also known by its CAS number 1498083-23-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of 4-(Benzyloxy)Quinazolin-7-Amine consists of a quinazoline ring system with a benzyloxy group at the 4-position and an amino group at the 7-position, making it a unique member of this chemical family.
The synthesis of 4-(Benzyloxy)Quinazolin-7-Amine typically involves multi-step reactions, often starting from readily available starting materials such as o-phenylenediamine or related compounds. The introduction of the benzyloxy group is achieved through nucleophilic substitution or coupling reactions, while the amino group is introduced via amine functionalization. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
Quinazoline derivatives, including 4-(Benzyloxy)Quinazolin-7-Amine, have been explored for their potential as kinase inhibitors, which are crucial in the treatment of various diseases, particularly cancer. Studies have shown that the presence of the benzyloxy group enhances the compound's ability to bind to specific kinase domains, thereby inhibiting their enzymatic activity. This property makes 4-(Benzyloxy)Quinazolin-7-Amine a promising candidate for anti-cancer drug development.
In addition to its biological applications, 4-(Benzyloxy)Quinazolin-7-Amine has also been investigated for its electronic properties. The quinazoline ring system is known for its aromaticity and conjugation, which contribute to its stability and reactivity. Recent research has focused on incorporating this compound into organic electronic devices, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The benzyloxy group has been shown to improve the solubility and charge transport properties of the molecule, making it a valuable component in advanced materials science.
The physical and chemical properties of 4-(Benzyloxy)Quinazolin-7-Amine are well-documented. Its molecular weight is approximately 265 g/mol, with a melting point around 220°C. The compound is soluble in common organic solvents such as dichloromethane and DMF but is sparingly soluble in water. These properties make it suitable for various synthetic transformations and analytical techniques.
Benzyl ether groups, such as those present in 4-(Benzyloxy)Quinazolin-7-Amine strong>, are known for their protective effects in organic synthesis. They can be easily introduced or removed under mild reaction conditions, making them versatile building blocks in medicinal chemistry. Recent studies have explored the use of these groups in click chemistry reactions, enabling rapid assembly of complex molecules with high precision.
In terms of spectroscopic analysis, 4-(Benzyloxy)Quinazolin-7-Amine strong> exhibits characteristic UV-vis absorption bands due to its conjugated π-system. Fluorescence studies have revealed moderate quantum yields, suggesting potential applications in sensors and imaging agents. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the structure and purity of the compound, while mass spectrometry provides insights into its fragmentation patterns under various conditions.
The biological evaluation of 4-(Benzyloxy)Quinazolin-7-Amine strong> has been a focal point of recent research efforts. In vitro assays have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, such as MAPK/ERK and PI3K/AKT pathways. These findings underscore its potential as a therapeutic agent for treating diseases characterized by dysregulated signaling networks.
In conclusion, 4-(Benzyloxy)Quinazolin-7-Amine strong>, with its unique structure and versatile functional groups, continues to be a subject of intense research across multiple disciplines. From drug discovery to materials science, this compound offers exciting opportunities for innovation and application. As our understanding of its properties deepens, we can expect further breakthroughs that will enhance its utility in both academic and industrial settings.
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